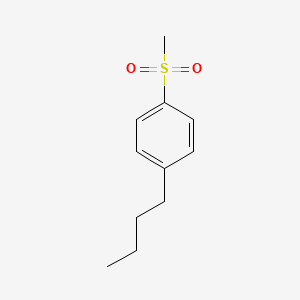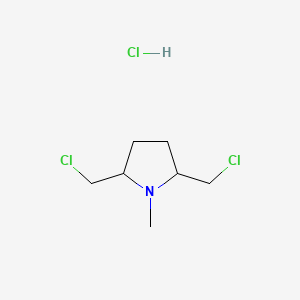
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are present in many pharmaceuticals and natural products . This compound is characterized by the presence of two chloromethyl groups at the 2 and 5 positions and a methyl group at the 1 position of the pyrrolidine ring, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the [3 + 2] cycloaddition reaction is a promising approach for constructing five-membered heterocyclic scaffolds like pyrrolidines . This reaction can be catalyzed by organocatalysts, which provide a green chemistry alternative for the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or other efficient catalytic systems. The use of kinetic resolution protocols can also be employed to obtain enantiomerically pure compounds . These methods ensure high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolidines, while oxidation reactions can produce oxidized derivatives.
Scientific Research Applications
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride involves its interaction with molecular targets and pathways. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride include other substituted pyrrolidines and pyrroles . These compounds share structural similarities and may exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chloromethyl groups and a methyl group at specific positions on the pyrrolidine ring makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
91912-36-6 |
|---|---|
Molecular Formula |
C7H14Cl3N |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
2,5-bis(chloromethyl)-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13Cl2N.ClH/c1-10-6(4-8)2-3-7(10)5-9;/h6-7H,2-5H2,1H3;1H |
InChI Key |
CSXVRNOQBUCLJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1CCl)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




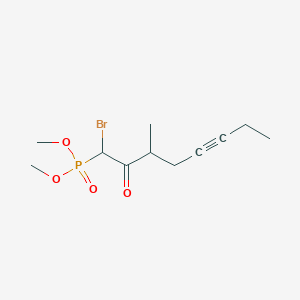

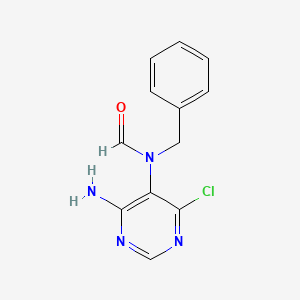
![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)
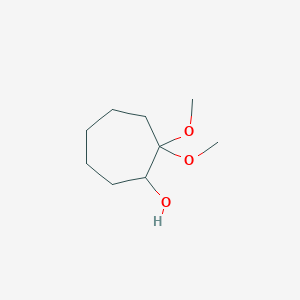
![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)
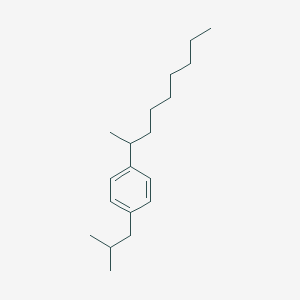
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
